molecular formula C16H17F3N4O B10966394 N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10966394
M. Wt: 338.33 g/mol
InChI Key: SVQYHJCHZFAILY-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is notable for its unique structural features, including a trifluoromethyl group, which often imparts significant biological activity and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the reaction of 5-amino-1H-pyrazole-4-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in the presence of acetic acid can yield the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions often require careful control of temperature and solvent to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl group or the pyrazole ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in halogenated derivatives or other substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential as an inhibitor of various enzymes and receptors. Its trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, particularly as a CDK2 inhibitor, which targets tumor cells selectively . Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of cyclopentyl, cyclopropyl, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, such as enhanced stability, binding affinity, and selective biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

N-cyclopentyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-7-12(9-5-6-9)22-14-11(8-20-23(13)14)15(24)21-10-3-1-2-4-10/h7-10H,1-6H2,(H,21,24)

InChI Key

SVQYHJCHZFAILY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4CC4

Origin of Product

United States

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